molecular formula C15H21NO2 B5144908 N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide

N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5144908
M. Wt: 247.33 g/mol
InChI Key: ORYKDAPXOPHONJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C15H21NO It is known for its unique chemical structure, which includes a cyclopentyl group attached to an acetamide moiety, and a 2,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of cyclopentylamine with 2,5-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the phenoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(2,3-dimethylphenoxy)acetamide
  • N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-8-12(2)14(9-11)18-10-15(17)16-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYKDAPXOPHONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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